4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core with a 6-chloro substituent, a 4-isopropylanilino group at position 3, and a 2-methoxyphenol moiety at position 2. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, similar to related analogs described in the literature .
Properties
Molecular Formula |
C23H22ClN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)15-4-8-18(9-5-15)25-23-22(16-6-10-19(28)20(12-16)29-3)26-21-11-7-17(24)13-27(21)23/h4-14,25,28H,1-3H3 |
InChI Key |
IISGXVMEMLKCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For instance, a two-step one-pot method can be employed where 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to form intermediates, which are then condensed with electrophiles like ethyl bromoacetate or bromoacetonitrile .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions.
Substitution: Substitution reactions, especially involving halogens, are common.
Radical Reactions: Functionalization via radical reactions using transition metal catalysis or photocatalysis.
Common reagents used in these reactions include transition metals, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is utilized in material science for its structural properties.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared below with analogs from the evidence:
(a) Core Modifications
- Halogen Substitution: The 6-chloro group in the target compound contrasts with 6-bromo in BW50751 (4-[6-bromo-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol) . Bromine’s larger atomic radius may increase lipophilicity but reduce metabolic stability compared to chlorine. Chlorophenyl analogs (e.g., [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol) lack the methoxyphenol group, resulting in lower solubility .
(b) Aniline Substituents
- 4-Isopropylanilino vs. 2-Methylanilino may allow tighter binding in sterically constrained active sites.
- Cyclohexylamino (4o: 4-(6-bromo-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol) : The cyclohexyl group increases hydrophobicity significantly, which could prolong half-life but limit solubility.
(c) Phenol vs. Non-Phenolic Moieties
- The 2-methoxyphenol group distinguishes the target compound from analogs like cpd S1 (2-(4-chlorophenyl)-6-(m-tolyl)imidazo[1,2-a]pyridine), which has a hydrophobic m-tolyl group . The phenolic -OH and methoxy groups enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics.
Pharmacological Implications (Hypothesized)
While direct pharmacological data for the target compound is unavailable in the evidence, comparisons can be inferred:
- Solubility: The methoxyphenol group likely confers better solubility than brominated (BW50751) or methyl-substituted (cpd S1) analogs .
- Metabolic Stability: The 4-isopropylanilino group may slow cytochrome P450-mediated oxidation compared to smaller substituents (e.g., 2-methylanilino) .
- Target Affinity: Bulkier groups (cyclohexylamino in 4o) might reduce binding to sterically sensitive targets compared to 4-isopropylanilino .
Biological Activity
The compound 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazo[1,2-a]pyridine core substituted with a chloro group and an isopropylaniline moiety. Its molecular formula is , with a molecular weight of approximately 335.79 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Kinases : It may act as an inhibitor of certain kinases involved in cancer pathways.
- Receptors : Potential modulation of receptor activity, influencing cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell growth in cancer cells | |
| Antifungal | Moderate inhibition of fungal strains | |
| Enzyme inhibition | Potential inhibition of kinases |
Anticancer Activity
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through caspase activation pathways, indicating its potential use in cancer therapy.
Antifungal Properties
In another study, the antifungal activity was tested against strains such as Candida albicans and Candida glabrata. The compound exhibited inhibitory concentrations (IC50) comparable to standard antifungal agents, suggesting its utility in treating fungal infections.
Research Findings
Recent investigations have focused on the synthesis and characterization of derivatives of this compound to enhance its biological profile. For instance:
- Synthesis : Various synthetic routes have been explored to modify the substituents on the imidazo[1,2-a]pyridine ring, aiming to improve potency and selectivity.
- Biological Screening : High-throughput screening methods have been employed to assess the activity of synthesized derivatives against a panel of cancer and fungal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
